6-Methyl-1-(oxan-2-YL)heptan-2-one

Description

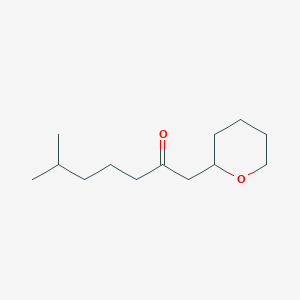

6-Methyl-1-(oxan-2-yl)heptan-2-one is a cyclic ketone derivative characterized by a heptan-2-one backbone substituted with a 6-methyl group and a tetrahydropyran (oxan-2-yl) moiety at position 1. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the oxygen-containing tetrahydropyran ring and hydrophobic contributions from the methyl and alkane chains. For instance, heptan-2-one derivatives are often studied in biological secretions and synthetic chemistry for their roles as signaling molecules or intermediates in organic synthesis .

Properties

CAS No. |

55277-11-7 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

6-methyl-1-(oxan-2-yl)heptan-2-one |

InChI |

InChI=1S/C13H24O2/c1-11(2)6-5-7-12(14)10-13-8-3-4-9-15-13/h11,13H,3-10H2,1-2H3 |

InChI Key |

VUTHMOVPBRAPOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(=O)CC1CCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(oxan-2-YL)heptan-2-one can be achieved through several methods. One common approach involves the reaction of 6-methylheptan-2-one with oxane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, efficient catalysts, and advanced reaction vessels to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(oxan-2-YL)heptan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Methyl-1-(oxan-2-YL)heptan-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

Industry: It is used in the production of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Methyl-1-(oxan-2-YL)heptan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

(a) Heptan-2-one (Simple Ketone)

- Structure : Lacks substituents at positions 1 and 4.

- Properties : Volatile, with a characteristic fruity odor. Used as a pheromone in insects, as evidenced by its presence in glandular secretions (~440 ng/individual in biological systems) .

- Key Difference : The absence of substituents reduces steric hindrance and increases volatility compared to the oxan-2-yl-substituted derivative.

(c) 5-Iodo-6-methyl-1-[(1,3-diacetoxy-2-propoxy)methyl]uracil ()

- Structure : Features a halogenated uracil derivative with acetyl-protected glycol chains.

- Application : Used in radiopharmaceutical chemistry for iodine labeling, highlighting the role of substituents in modulating reactivity .

- Key Difference: The iodine atom and acetyl groups enhance electrophilicity and stability, unlike the non-halogenated, oxygen-rich tetrahydropyran in the target compound.

Functional Analogs with Cyclic Substituents

(a) Oxepan-2-one (Hexan-6-olide)

(b) Bicyclo[4.1.0]heptan-2-one Derivatives ()

- Structure : Spiro or bicyclic ketones with sulfonyl or methyl groups.

- Example : 7,7-Dimethyl-1-(phenylsulfonyl)-bicyclo[4.1.0]heptan-2-one (CAS 61698-68-8) .

Data Tables

Research Findings and Implications

- Synthetic Flexibility : The oxan-2-yl group in this compound may enhance solubility in polar solvents compared to purely aliphatic ketones, making it useful in pharmaceutical synthesis (e.g., as a protecting group or chiral auxiliary) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.